![molecular formula C9H8N2O3 B1398747 methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190312-75-4](/img/structure/B1398747.png)
methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Overview
Description
Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate (MOPC) is a small molecule compound that has been widely studied for its potential scientific and medical applications. It is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) which is involved in the de novo synthesis of pyrimidines, an important component of DNA and RNA. MOPC has been used in a variety of scientific research applications, including cancer research, antiviral research, and metabolic engineering.
Scientific Research Applications
Antimicrobial Agents
This compound has been explored for its potential use as an antimicrobial agent. The pyrrolopyrazine derivatives, which include the core structure of this compound, have exhibited significant antibacterial and antifungal activities . The ability to inhibit microbial growth makes it a valuable candidate for the development of new antimicrobial drugs, especially in an era where antibiotic resistance is a growing concern.
Anti-inflammatory Applications
The anti-inflammatory properties of pyrrolopyrazine derivatives make them suitable for research into treatments for inflammation-related disorders . By modulating the body’s inflammatory response, these compounds could lead to new therapies for diseases such as arthritis and other chronic inflammatory conditions.
Antiviral Research
Compounds with a pyrrolopyrazine scaffold have shown promise in antiviral research. Their ability to inhibit viral replication could be harnessed to develop treatments for various viral infections, including emerging diseases that pose significant health threats .
Antioxidant Properties
The antioxidant potential of this compound is another area of interest. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders and cancer . Research into the antioxidant applications of this compound could lead to advances in the treatment or prevention of these conditions.
Antitumor and Anticancer Applications
Pyrrolopyrazine derivatives, including methyl 4-aza-2-oxindole-6-carboxylate, have been investigated for their antitumor properties . Their ability to inhibit cancer cell growth and induce apoptosis makes them potential candidates for cancer therapy research.
Kinase Inhibition
These compounds have been found to exhibit kinase inhibitory activity, which is significant in the treatment of various cancers. Kinases are enzymes that play a vital role in cell signaling, and their dysregulation is often associated with cancer. Inhibitors that target specific kinases can be effective in cancer treatment strategies .
Neuroprotective Effects
Research has indicated that indole derivatives, which are structurally related to methyl 4-aza-2-oxindole-6-carboxylate, may have neuroprotective effects . This opens up possibilities for the compound’s application in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Immunomodulatory Potential
The compound’s potential as an immunomodulator is also being explored. It could be used to develop drugs that modulate the immune system, which can be beneficial in treating autoimmune diseases and in cancer immunotherapy .
properties
IUPAC Name |
methyl 2-oxo-1,3-dihydropyrrolo[3,2-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)5-2-7-6(10-4-5)3-8(12)11-7/h2,4H,3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXGJLKIVZGRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(=O)N2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725587 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
CAS RN |
1190312-75-4 | |
Record name | Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80725587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-oxo-1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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